molecular formula C20H25N3O4S B4700160 3-(1-azepanylcarbonyl)-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

3-(1-azepanylcarbonyl)-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No. B4700160
M. Wt: 403.5 g/mol
InChI Key: NLLUIBGCEHNNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanylcarbonyl)-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its biological and pharmacological properties. It is commonly referred to as APB, and it belongs to the class of sulfonamide compounds. APB has been found to have potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology.

Scientific Research Applications

APB has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, APB has been found to be a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1). This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
In cancer research, APB has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This makes it a potential candidate for the development of anticancer drugs.
In immunology, APB has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of APB is not fully understood. However, it has been found to inhibit the activity of VGLUT1, which is responsible for the uptake of glutamate into synaptic vesicles. This leads to a decrease in glutamate release, which in turn modulates the excitatory neurotransmission in the brain. APB has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
APB has been found to have various biochemical and physiological effects. It has been found to modulate the excitatory neurotransmission in the brain, which makes it a potential candidate for the treatment of neurological disorders. APB has also been found to inhibit the growth and proliferation of cancer cells, which makes it a potential candidate for the development of anticancer drugs. In immunology, APB has been found to modulate the immune response, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

APB has several advantages for lab experiments. It is a potent and selective inhibitor of VGLUT1, which makes it a valuable tool for studying the role of glutamate in synaptic transmission. APB has also been found to inhibit the growth and proliferation of cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
However, there are also limitations to the use of APB in lab experiments. It has been found to have low solubility in water, which can make it difficult to prepare solutions for experiments. APB has also been found to have low stability in solution, which can lead to degradation and loss of activity over time.

Future Directions

There are several future directions for the study of APB. In neuroscience, further studies are needed to elucidate the mechanism of action of APB and its potential therapeutic applications in neurological disorders. In cancer research, further studies are needed to investigate the anticancer properties of APB and its potential use in the development of anticancer drugs. In immunology, further studies are needed to investigate the immunomodulatory effects of APB and its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

3-(azepane-1-carbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-9-8-17(28(25,26)22-15-16-7-6-10-21-14-16)13-18(19)20(24)23-11-4-2-3-5-12-23/h6-10,13-14,22H,2-5,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLUIBGCEHNNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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